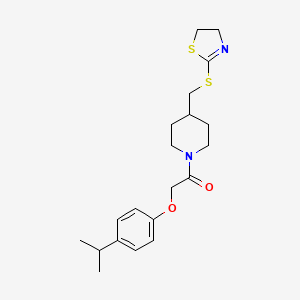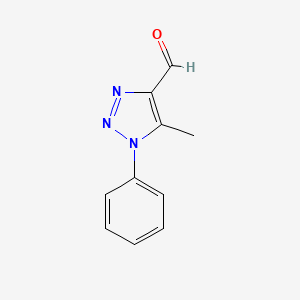
5-Methyl-1-phenyl-1H-1,2,3-triazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis
Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Wissenschaftliche Forschungsanwendungen
- Antikrebsmittel: Forscher haben 1,2,3-Triazole als potenzielle Antikrebsmittel untersucht, da sie strukturell Amiden ähneln. Einige Derivate zeigen vielversprechende Aktivität gegen Krebszellen .
- Antifungalaktivität: Die synthetisierten 1,2,3-Triazole wurden auf ihre antifungalen Eigenschaften gegen Stämme wie Candida albicans und Rhizopus oryzae getestet .
- Click-Reaktionen: 1,2,3-Triazole werden in der Click-Chemie häufig verwendet, da sie sich durch die kupferkatalysierte Huisgen-1,3-dipolare Cycloaddition leicht synthetisieren lassen. Dieser Ansatz ermöglicht eine effiziente Biokonjugation und Markierung von Biomolekülen .
- Polymermodifikation: 1,2,3-Triazole dienen als Bausteine für funktionelle Polymere. Ihre hohe chemische Stabilität und ihr aromatischer Charakter machen sie wertvoll in der Polymerchemie .
- Supramolekulare Anordnungen: Forscher haben 1,2,3-Triazole bei der Konstruktion supramolekularer Anordnungen untersucht, wie z. B. Wirt-Gast-Systeme und molekulare Erkennungsmotive .
- Fluoreszenz-Sonden: 1,2,3-Triazole können in Fluoreszenz-Sonden für die Zellbildgebung und Biosensoranwendungen integriert werden. Ihre einzigartigen Eigenschaften machen sie geeignet für die Visualisierung biologischer Prozesse .
Arzneimittelforschung und Pharmazeutische Chemie
Click-Chemie und Biokonjugation
Materialwissenschaften und Polymerchemie
Supramolekulare Chemie und Wirt-Gast-Systeme
Fluoreszenzbilderzeugung und Sensoren
Organokatalyse und Synthetische Methodik
Zusammenfassend lässt sich sagen, dass 5-Methyl-1-phenyl-1H-1,2,3-triazol-4-carbaldehyd in verschiedenen Bereichen, von der Arzneimittelforschung bis hin zu den Materialwissenschaften, vielversprechend ist. Seine vielseitigen Anwendungen unterstreichen die Bedeutung dieses heterocyclischen Gerüsts in der wissenschaftlichen Forschung . Wenn Sie mehr Informationen zu einer bestimmten Anwendung wünschen, fragen Sie gerne! 😊
Zukünftige Richtungen
Triazoles have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future directions for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde could include further exploration of its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Triazole compounds, which include 5-methyl-1-phenyl-1h-1,2,3-triazole-4-carbaldehyde, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
The mode of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with these targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
It is known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in various physiological processes, including respiration, acid-base balance, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.
Result of Action
It is known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, due to its triazole core, can interact with a variety of enzymes and receptors, showing versatile biological activities
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-methyl-1-phenyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHSSIQEGMRVGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
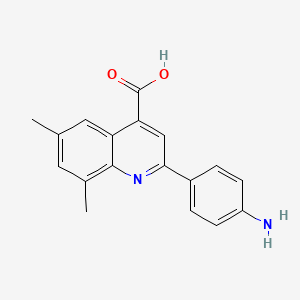
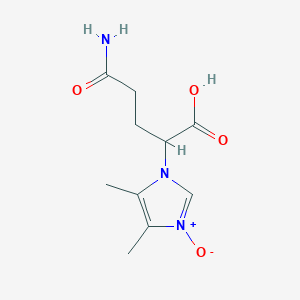
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)



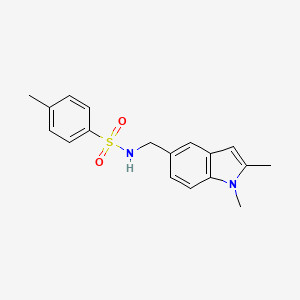
![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)
![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)
